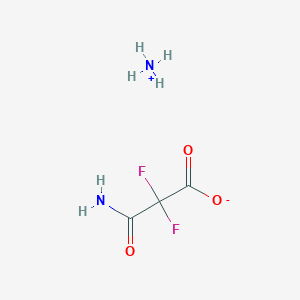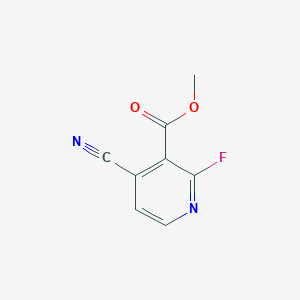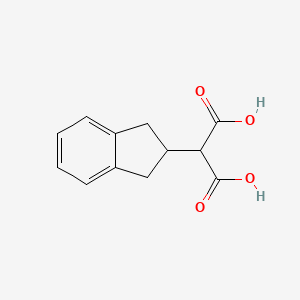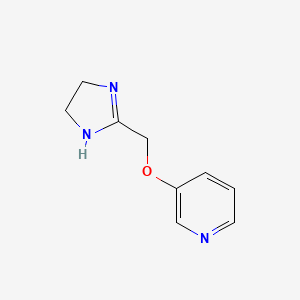
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an oxo-acetaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde typically involves the chlorination of 3-methylphenol followed by oxidation. The chlorination is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chloro-3-methylphenol is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as hydroquinones and benzoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Hydroquinones, benzoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde involves its interaction with cellular components. It can induce cytoplasmic leakage in bacteria, disrupting membrane permeability to ions such as potassium and phosphate . This disruption leads to the dissipation of the proton motive force, uncoupling respiration from ATP synthesis, and ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxo-acetaldehyde functional group.
4-Chloro-3-trifluoromethylphenyl derivatives: Similar structure with trifluoromethyl substitution instead of methyl.
Hydroquinones and benzoquinones: Oxidation products of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3 |
Clave InChI |
DUNABDHELCXJLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


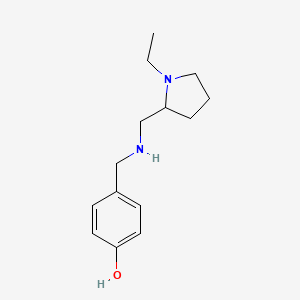
![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
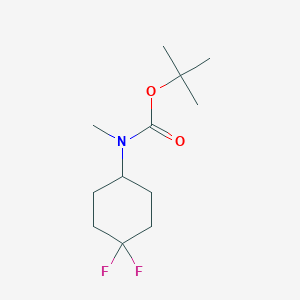
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
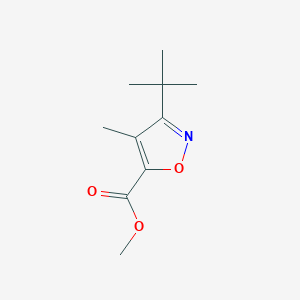
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)

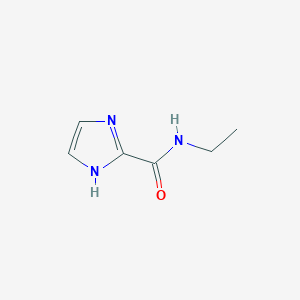
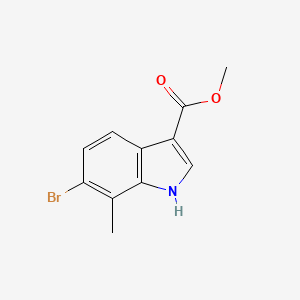
![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
